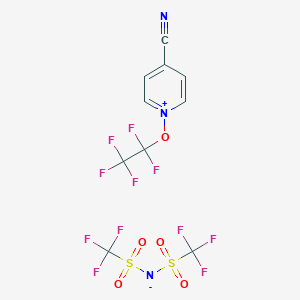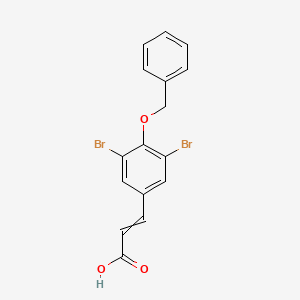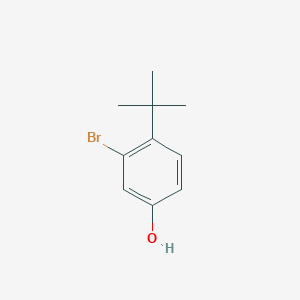
4-Cyano-N-pentafluoroethoxypyridinium triflimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-pentafluoroethoxypyridinium triflimide is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a bench-stable trifluoromethoxylation reagent developed in the Togni lab, primarily used for arene C-H functionalization under visible-light irradiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-pentafluoroethoxypyridinium triflimide involves the reaction of 4-cyano-1-(trifluoromethoxy)pyridin-1-ium with bis(trifluoromethyl)sulfonyl)amide. The reaction is typically carried out under irradiation with visible light in the presence of a photocatalyst, leading to N-O bond cleavage and the formation of an OCF3 radical .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis generally follows the principles of green chemistry, utilizing visible-light-mediated reactions to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-N-pentafluoroethoxypyridinium triflimide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is known for its ability to facilitate substitution reactions, especially in the formation of trifluoromethoxy ethers.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include photocatalysts and visible light. The reactions are typically carried out under mild conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound are trifluoromethoxy ethers, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
4-Cyano-N-pentafluoroethoxypyridinium triflimide has a wide range of applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Its ability to facilitate the formation of trifluoromethoxy ethers makes it a valuable tool in medicinal chemistry for the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Cyano-N-pentafluoroethoxypyridinium triflimide involves the cleavage of the N-O bond under visible-light irradiation, resulting in the formation of an OCF3 radical. This radical is capable of arene C-H functionalization, leading to the formation of trifluoromethoxy ethers . The molecular targets and pathways involved in this process are primarily related to the activation of the arene C-H bond and the subsequent formation of the trifluoromethoxy ether product .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-N-(trifluoromethoxy)pyridinium triflimide: Similar in structure and function, used for trifluoromethoxylation reactions.
Mes-Umemoto reagent: Another trifluoromethoxylation reagent with similar applications.
Trifluoromethanesulfonyl chloride: Used in similar types of reactions, particularly in the formation of trifluoromethoxy compounds.
Uniqueness
4-Cyano-N-pentafluoroethoxypyridinium triflimide is unique due to its bench stability and its ability to facilitate trifluoromethoxylation reactions under mild conditions. Its development in the Togni lab has provided researchers with a valuable tool for the functionalization of arenes, making it a standout compound in the field of organic synthesis .
Propriétés
Formule moléculaire |
C10H4F11N3O5S2 |
|---|---|
Poids moléculaire |
519.3 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;1-(1,1,2,2,2-pentafluoroethoxy)pyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C8H4F5N2O.C2F6NO4S2/c9-7(10,11)8(12,13)16-15-3-1-6(5-14)2-4-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1 |
Clé InChI |
UUDMPXRGJSAMLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC=C1C#N)OC(C(F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)


![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
![(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B12462120.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide](/img/structure/B12462143.png)
![2-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12462145.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B12462150.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)
![2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B12462164.png)
![butyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12462171.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12462187.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)
